4'-(3-Oxo-1-butenyl)acetanilide
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Overview
Description
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is an organic compound with the molecular formula C12H13NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-oxobut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)phenyl)acetamide
Uniqueness
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
55420-72-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[4-[(E)-3-oxobut-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h3-8H,1-2H3,(H,13,15)/b4-3+ |
InChI Key |
AMXOFEWEPYFRPN-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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